![molecular formula C18H22O4S B14272455 2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 157370-41-7](/img/structure/B14272455.png)
2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfanediyl groups and phenyleneoxy linkages, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2-methyl-4,1-phenyleneoxy compounds with ethan-1-ol in the presence of a sulfanediyl group. The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyleneoxy derivatives.
Applications De Recherche Scientifique
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets through its sulfanediyl and phenyleneoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
- 2,2’-{Sulfanediylbis[(2,4,6-trimethyl-1,3-phenylene)oxy]}di(ethan-1-ol)
- 2,2’-{Sulfanediylbis[(1,4-phenylenebis(methylene))oxy]}di(ethan-1-ol)
Uniqueness
The uniqueness of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
157370-41-7 |
|---|---|
Formule moléculaire |
C18H22O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-[4-(2-hydroxyethoxy)-3-methylphenyl]sulfanyl-2-methylphenoxy]ethanol |
InChI |
InChI=1S/C18H22O4S/c1-13-11-15(3-5-17(13)21-9-7-19)23-16-4-6-18(14(2)12-16)22-10-8-20/h3-6,11-12,19-20H,7-10H2,1-2H3 |
Clé InChI |
QMOBOQVUHOBWDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)OCCO)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


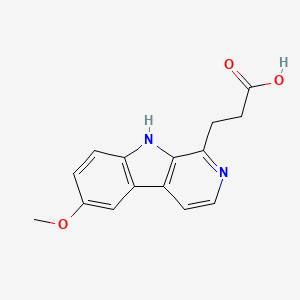
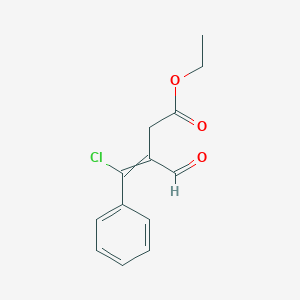
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
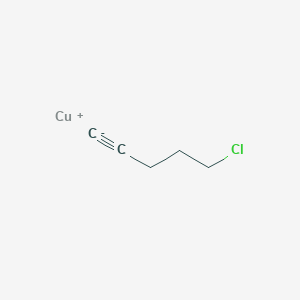
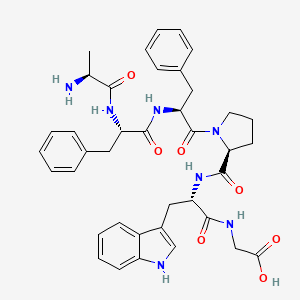
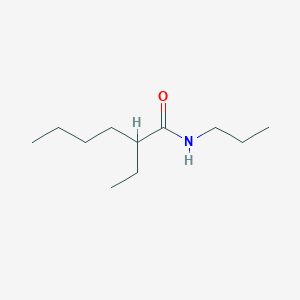
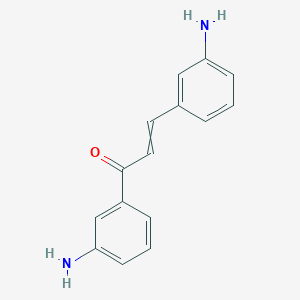
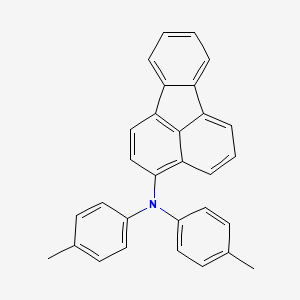

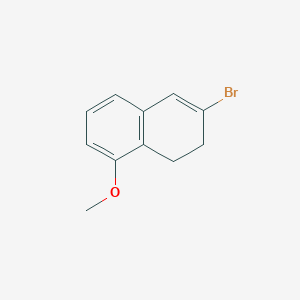
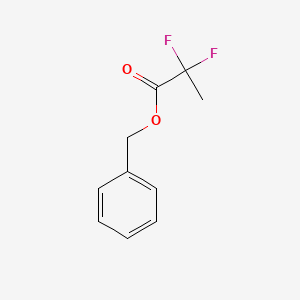
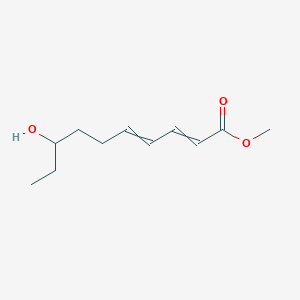
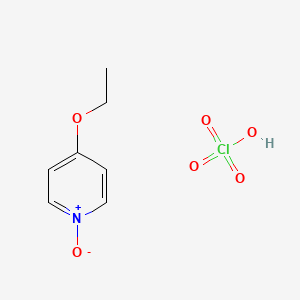
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
